(R)-3-Amino-4-(4-iodophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-4-(4-iodophenyl)butanoic acid is an organic compound that features an amino group, an iodophenyl group, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(4-iodophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the iodophenyl derivative.
Amino Group Introduction: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.
Butanoic Acid Backbone Formation: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as alkylation or acylation.
Industrial Production Methods: Industrial production of ®-3-Amino-4-(4-iodophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the iodophenyl group, potentially converting it to a phenyl group.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Phenyl derivatives.
Substitution Products: Various functionalized aromatic compounds.
Chemistry:
Building Block: ®-3-Amino-4-(4-iodophenyl)butanoic acid serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biologically active molecules to proteins or other biomolecules.
Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists.
Industry:
Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of ®-3-Amino-4-(4-iodophenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodophenyl group can enhance binding affinity through halogen bonding, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
- ®-3-Amino-4-(4-bromophenyl)butanoic acid
- ®-3-Amino-4-(4-chlorophenyl)butanoic acid
- ®-3-Amino-4-(4-fluorophenyl)butanoic acid
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) in the phenyl group can significantly influence the compound’s reactivity and binding properties.
- Unique Features: The iodine atom in ®-3-Amino-4-(4-iodophenyl)butanoic acid provides unique electronic and steric effects, potentially enhancing its interactions with biological targets compared to its bromine, chlorine, or fluorine analogs.
Eigenschaften
Molekularformel |
C10H12INO2 |
---|---|
Molekulargewicht |
305.11 g/mol |
IUPAC-Name |
(3R)-3-amino-4-(4-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
JZJBJZHUZJDMMU-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)I |
Kanonische SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.